

# Dichlorvos-d6: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Dichlorvos-d6

Cat. No.: B562989

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Dichlorvos-d6** is the deuterated form of Dichlorvos, an organophosphate insecticide. In this isotopically labeled compound, the six hydrogen atoms on the two methyl groups are replaced with deuterium. This substitution makes **Dichlorvos-d6** an ideal internal standard for the quantitative analysis of Dichlorvos in various matrices using mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are nearly identical to those of Dichlorvos, ensuring similar behavior during sample preparation and analysis, while its increased mass allows for clear differentiation in a mass spectrum.

## Chemical Identity and Structure

**Dichlorvos-d6**, also known as DDVP-d6, is chemically named 2,2-dichloroethenyl bis(trideuteriomethyl) phosphate.<sup>[1][2][3]</sup> Its molecular formula is C<sub>4</sub>HD<sub>6</sub>Cl<sub>2</sub>O<sub>4</sub>P.<sup>[2][3]</sup>

Below is a table summarizing the key chemical and physical properties of **Dichlorvos-d6**.

Property	Value	Source
IUPAC Name	2,2-dichloroethenyl bis(trideuteriomethyl) phosphate	[1][2]
Synonyms	Dichlorvos-d6, DDVP-d6, Dichlorovinyl Dimethyl Phosphate-d6	[2][3]
CAS Number	203645-53-8	[1][2][3]
Molecular Formula	C <sub>4</sub> HD <sub>6</sub> Cl <sub>2</sub> O <sub>4</sub> P	[2][3]
Molecular Weight	~227.01 g/mol	[1]
Appearance	Colorless to amber liquid	
Solubility	Soluble in methanol	[3]

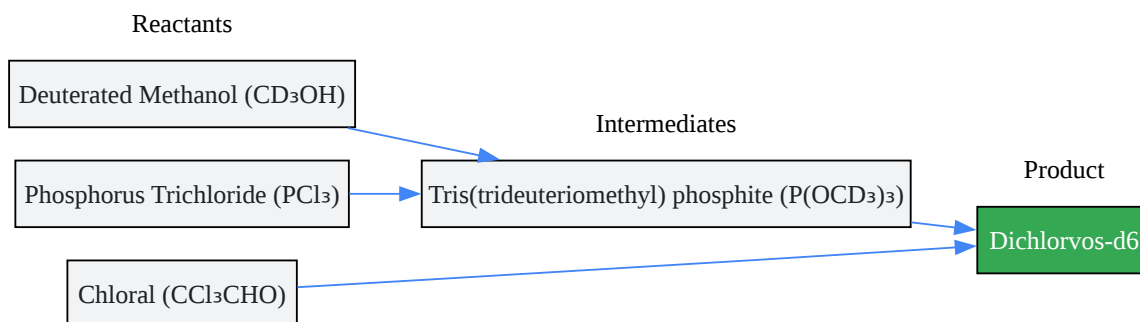
The chemical structure of **Dichlorvos-d6** is depicted in the following diagram:

Caption: Chemical structure of **Dichlorvos-d6**.

## Synthesis of Dichlorvos-d6

While specific, detailed protocols for the synthesis of **Dichlorvos-d6** are not readily available in the public domain, a plausible synthetic route can be inferred from the known synthesis of Dichlorvos and general methods for isotopic labeling. The Perkow reaction, a common method for synthesizing vinyl phosphates, is a likely pathway. This would involve the reaction of a trialkyl phosphite with a haloketone or haloaldehyde.

A potential synthetic scheme for **Dichlorvos-d6** is illustrated below. This process would likely start with deuterated methanol (CD<sub>3</sub>OH) to introduce the deuterium labels.



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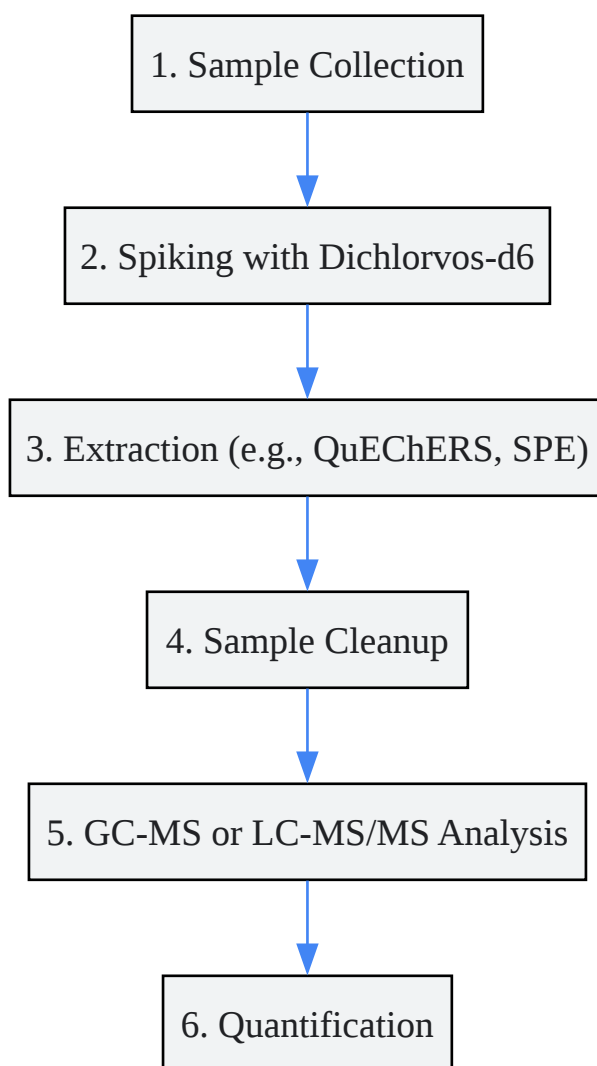
Caption: Plausible synthesis pathway for **Dichlorvos-d6**.

## Experimental Protocols: Quantification of Dichlorvos using Dichlorvos-d6 Internal Standard

**Dichlorvos-d6** is primarily used as an internal standard to improve the accuracy and precision of Dichlorvos quantification in complex matrices by correcting for matrix effects and variations during sample preparation and analysis.

### General Workflow

The general workflow for using **Dichlorvos-d6** as an internal standard is as follows:



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Caption: General workflow for Dichlorvos analysis using **Dichlorvos-d6**.

## Detailed Methodologies

Below are generalized, detailed protocols for the analysis of Dichlorvos in food and environmental water samples using **Dichlorvos-d6** as an internal standard. These protocols are based on commonly employed techniques in analytical chemistry.

### 1. Analysis of Dichlorvos in Food Samples by GC-MS/MS

This method is suitable for a variety of food matrices, including fruits, vegetables, and cereals.

- Sample Preparation (QuEChERS Method)
  - Homogenize 10 g of the food sample.
  - Add 10 mL of acetonitrile and a known amount of **Dichlorvos-d6** internal standard solution.
  - Add the QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
  - Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.
  - Take a 1 mL aliquot of the supernatant (acetonitrile layer).
  - Add dispersive solid-phase extraction (d-SPE) cleanup sorbent (e.g., 150 mg MgSO<sub>4</sub>, 50 mg primary secondary amine (PSA)).
  - Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
  - Transfer the supernatant to an autosampler vial for GC-MS/MS analysis.
- GC-MS/MS Instrumental Parameters (Illustrative)
  - Gas Chromatograph:
    - Column: DB-5ms (30 m x 0.25 mm, 0.25 μm) or equivalent.
    - Inlet Temperature: 250 °C.
    - Injection Volume: 1 μL (splitless).
    - Oven Program: Start at 70 °C (hold 2 min), ramp to 150 °C at 25 °C/min, then to 280 °C at 10 °C/min (hold 5 min).
  - Mass Spectrometer (Triple Quadrupole):
    - Ionization Mode: Electron Ionization (EI) at 70 eV.
    - Source Temperature: 230 °C.

- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions (example):
  - Dichlorvos: Precursor ion  $m/z$  221 -> Product ions  $m/z$  109, 79.
  - **Dichlorvos-d6**: Precursor ion  $m/z$  227 -> Product ions  $m/z$  115, 85.
- Quantification:
  - Create a calibration curve using standards of Dichlorvos at different concentrations, each containing a fixed concentration of **Dichlorvos-d6**.
  - Calculate the response ratio of the analyte (Dichlorvos) to the internal standard (**Dichlorvos-d6**).
  - Determine the concentration of Dichlorvos in the sample by comparing its response ratio to the calibration curve.

## 2. Analysis of Dichlorvos in Environmental Water by LC-MS/MS

This method is suitable for surface water, groundwater, and wastewater samples.

- Sample Preparation (Solid-Phase Extraction - SPE)
  - Filter the water sample (e.g., 500 mL) through a 0.45  $\mu\text{m}$  filter.
  - Add a known amount of **Dichlorvos-d6** internal standard solution to the filtered water.
  - Condition an SPE cartridge (e.g., C18, 500 mg) with methanol followed by deionized water.
  - Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
  - Wash the cartridge with deionized water.
  - Dry the cartridge under vacuum or with a stream of nitrogen.
  - Elute the analytes with a suitable solvent (e.g., 5 mL of ethyl acetate).

- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 500  $\mu$ L) of the initial mobile phase.
- Transfer to an autosampler vial for LC-MS/MS analysis.
- LC-MS/MS Instrumental Parameters (Illustrative)
  - Liquid Chromatograph:
    - Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8  $\mu$ m).
    - Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.
    - Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
    - Flow Rate: 0.3 mL/min.
    - Injection Volume: 5  $\mu$ L.
  - Mass Spectrometer (Triple Quadrupole):
    - Ionization Mode: Electrospray Ionization (ESI), positive mode.
    - Source Temperature: 120  $^{\circ}$ C.
    - Desolvation Temperature: 350  $^{\circ}$ C.
    - Acquisition Mode: Multiple Reaction Monitoring (MRM).
    - MRM Transitions (example):
      - Dichlorvos: Precursor ion m/z 221 -> Product ions m/z 109, 185.
      - **Dichlorvos-d6**: Precursor ion m/z 227 -> Product ions m/z 115, 191.
- Quantification:

- The quantification process is analogous to the GC-MS/MS method, using a calibration curve prepared with standards containing the internal standard.

## Conclusion

**Dichlorvos-d6** is an indispensable tool for the accurate and reliable quantification of Dichlorvos in complex matrices. Its use as an internal standard effectively compensates for analytical variability, leading to high-quality data essential for research, regulatory monitoring, and safety assessments in the fields of environmental science, food safety, and toxicology. The provided protocols offer a foundational framework for the application of **Dichlorvos-d6** in a research setting. It is crucial for researchers to validate these methods for their specific matrix and instrumentation to ensure optimal performance.

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